molecular formula C11H11BrN2O3 B11832166 Ethyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate

Ethyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B11832166
M. Wt: 299.12 g/mol
InChI Key: NVRBKLMSRQDSPS-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate (CAS 1260837-28-2) is a brominated 1,8-naphthyridine derivative serving as a valuable synthetic intermediate in medicinal chemistry. With a molecular formula of C11H11BrN2O3 and a molecular weight of 299.12 g/mol, this compound features a reactive bromine atom and an ester group, making it a versatile building block for the construction of more complex molecules . The 1,8-naphthyridine scaffold is of significant research interest due to its wide spectrum of pharmacological activities, particularly its antimicrobial properties . This core structure is the foundation of several clinically important antibacterial agents, the first of which was nalidixic acid, a DNA gyrase inhibitor introduced in 1967 . Subsequent derivatives, such as gemifloxacin and enoxacin, which contain a fluorine atom and a piperazine ring, have been developed as potent fluoroquinolone antibiotics effective against a range of Gram-positive and Gram-negative bacteria, including multi-drug resistant strains . As a brominated analog, this compound is primarily used by researchers to develop and synthesize new 1,8-naphthyridine derivatives. Its key reactive sites allow for further functionalization, enabling structure-activity relationship (SAR) studies aimed at discovering novel anti-infective agents to combat the growing global threat of antimicrobial resistance . This chemical is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H11BrN2O3

Molecular Weight

299.12 g/mol

IUPAC Name

ethyl 6-bromo-2-oxo-3,4-dihydro-1H-1,8-naphthyridine-3-carboxylate

InChI

InChI=1S/C11H11BrN2O3/c1-2-17-11(16)8-4-6-3-7(12)5-13-9(6)14-10(8)15/h3,5,8H,2,4H2,1H3,(H,13,14,15)

InChI Key

NVRBKLMSRQDSPS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2=C(NC1=O)N=CC(=C2)Br

Origin of Product

United States

Preparation Methods

Condensation of 2-Aminopyridine with Dialkyl Ethoxymethylenemalonate

The reaction of 2-aminopyridine with diethyl ethoxymethylenemalonate in ethanol yields dialkyl N-(2-pyridyl)aminomethylenemalonate. This intermediate undergoes cyclization at elevated temperatures (180–220°C) in high-boiling solvents such as diethyl phthalate or mineral oil. The cyclization step forms the 4-hydroxy-1,8-naphthyridine-3-carboxylate core, which is subsequently functionalized.

Alkylation and Esterification Methods

N-Alkylation with Ethyl Iodide

The ethyl group at the 1-position is introduced via nucleophilic substitution. A mixture of 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, potassium hydroxide, ethanol, water, and ethyl iodide is refluxed for 5 days. This method achieves 72% yield after recrystallization from ethanol.

Reaction Conditions Table

ParameterValueSource
Substrate4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid
Alkylating AgentEthyl iodide
SolventEthanol/water (3:1 v/v)
TemperatureReflux (~78°C)
Reaction Time5 days
Acid AcceptorPotassium hydroxide
Yield72%

Bromination at the 6-Position

Bromine is introduced regioselectively at the 6-position using bromine or N-bromosuccinimide (NBS). For 1,2,3,4-tetrahydro-1,8-naphthyridines, bromination typically occurs in acetic acid or dichloromethane at 0–25°C. The Sigma-Aldrich entry for 6-bromo-1,2,3,4-tetrahydro-1,8-naphthyridine (MFCD09881254) confirms the commercial availability of brominated intermediates, suggesting standardized bromination protocols.

Purification and Characterization

Crude products are purified via recrystallization from ethanol or aqueous ethanol mixtures. Sodium or calcium salts of the carboxylic acid intermediate may form during synthesis, requiring acidification with HCl to regenerate the free acid before esterification. Characterization by melting point, NMR, and mass spectrometry ensures purity. For example, the sodium salt of a related compound (1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate) exhibits a melting point of 270.6–272.0°C.

Alternative Pathways and Derivatives

Propyl and Benzyl Analogues

Replacing ethyl iodide with n-propyl iodide or benzyl chloride yields analogues with longer alkyl or aromatic substituents. For instance, 7-methyl-1,4-dihydro-4-oxo-1-n-propyl-1,8-naphthyridine-3-carboxylic acid is synthesized with a 72% yield using n-propyl iodide under similar conditions.

Challenges and Optimization Opportunities

  • Reaction Duration : The 5-day reflux period for alkylation could be optimized using microwave-assisted synthesis or phase-transfer catalysts.

  • Solvent Selection : High-boiling solvents like diethyl phthalate pose challenges in removal; switching to ionic liquids or dimethyl sulfoxide (DMSO) may improve efficiency.

  • Bromination Efficiency : While NBS is widely used, photochemical bromination could enhance regioselectivity and reduce byproducts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound belongs to a broader class of 1,8-naphthyridine derivatives with substitutions at positions 3 (ester group) and 6 (halogen or other groups). Key analogs include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key References
Methyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate 6-Br, 3-COOCH$_3$ C${10}$H${9}$BrN${2}$O${3}$ 285.09 335031-10-2
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate 7-Cl, 6-F, 1-cyclopropyl, 3-COOEt C${15}$H${15}$ClFN${2}$O${3}$ 342.75 Not provided
Ethyl 6-bromo-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate 6-Br, 1-Et, 7-Me, 3-COOEt C${14}$H${15}$BrN${2}$O${3}$ 339.19 Not provided

Key Observations :

  • Halogen and Alkyl Substituents : The bromine at position 6 is critical for cross-coupling reactivity (e.g., Suzuki or Buchwald-Hartwig reactions). Analogs with fluorine or chlorine at position 6/7 exhibit distinct electronic profiles, affecting their reactivity in medicinal chemistry applications .

Physicochemical Properties

Property Ethyl 6-Bromo Derivative (Target) Methyl 6-Bromo Analog Ethyl 7-Chloro-6-Fluoro Analog
Boiling Point (°C) No data 438.97 No data
Density (g/cm³) No data 1.622 No data
Solubility Likely low in water (lipophilic ester) Similar lipophilicity Enhanced polarity due to Cl/F substituents
Stability Stable under inert atmosphere Similar Sensitive to hydrolysis (ester group)

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